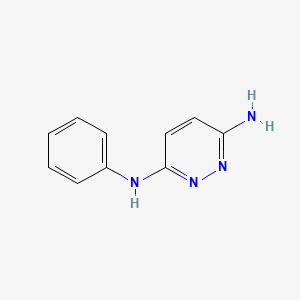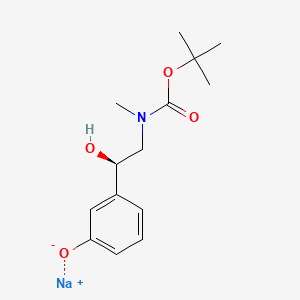
N-Boc-(R)-Phenylephrine Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-®-Phenylephrine Sodium Salt is a chemical compound that belongs to the class of N-Boc protected amines. The N-Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amine functionalities during chemical reactions. Phenylephrine is a well-known sympathomimetic agent used primarily as a decongestant, and the addition of the N-Boc group provides stability and protection during synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-®-Phenylephrine Sodium Salt typically involves the protection of the amine group of phenylephrine with the N-Boc group. This can be achieved by reacting phenylephrine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In an industrial setting, the production of N-Boc-®-Phenylephrine Sodium Salt may involve continuous flow reactors to enhance efficiency and productivity. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the N-Boc protection reaction under mild conditions, allowing for high yields and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-®-Phenylephrine Sodium Salt can undergo various chemical reactions, including:
Deprotection: The removal of the N-Boc group to regenerate the free amine.
Substitution: The phenylephrine moiety can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, oxalyl chloride, or hydrogen chloride gas in solvent-free conditions
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Deprotection: The major product is the free amine form of phenylephrine.
Substitution: Depending on the nucleophile used, substituted phenylephrine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
N-Boc-®-Phenylephrine Sodium Salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Employed in the study of adrenergic receptors and their interactions with sympathomimetic agents.
Medicine: Investigated for its potential use in developing new decongestant formulations with improved stability and efficacy.
Industry: Utilized in the production of fine chemicals and active pharmaceutical ingredients (APIs)
Wirkmechanismus
The mechanism of action of N-Boc-®-Phenylephrine Sodium Salt involves the protection of the amine group, which prevents unwanted side reactions during synthetic processes. The N-Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the active phenylephrine moiety. Phenylephrine itself acts as an agonist at alpha-1 adrenergic receptors, leading to vasoconstriction and decongestion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-Phenylephrine: Similar in structure but lacks the sodium salt form.
N-Boc-(S)-Phenylephrine Sodium Salt: The enantiomer of N-Boc-®-Phenylephrine Sodium Salt.
N-Boc-Epinephrine: Another N-Boc protected sympathomimetic agent.
Uniqueness
N-Boc-®-Phenylephrine Sodium Salt is unique due to its specific stereochemistry (R-enantiomer) and the presence of the sodium salt, which can influence its solubility and reactivity in various chemical reactions. This compound provides a stable and protected form of phenylephrine, making it valuable in synthetic organic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C14H20NNaO4 |
|---|---|
Molekulargewicht |
289.30 g/mol |
IUPAC-Name |
sodium;3-[(1R)-1-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]phenolate |
InChI |
InChI=1S/C14H21NO4.Na/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10;/h5-8,12,16-17H,9H2,1-4H3;/q;+1/p-1/t12-;/m0./s1 |
InChI-Schlüssel |
PDMUTGNVMLFOGY-YDALLXLXSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H](C1=CC(=CC=C1)[O-])O.[Na+] |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


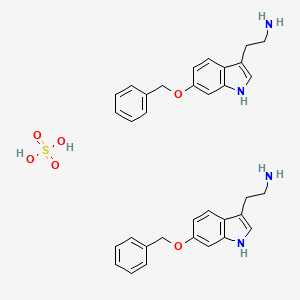
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)

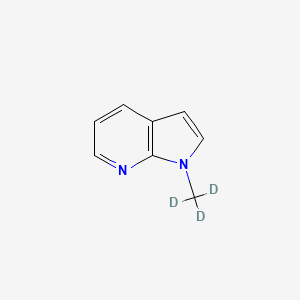

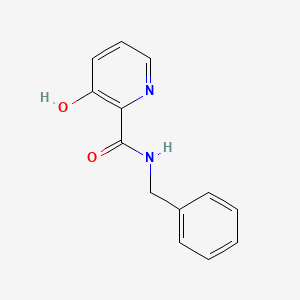
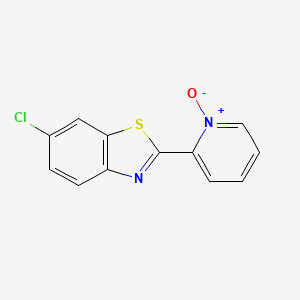
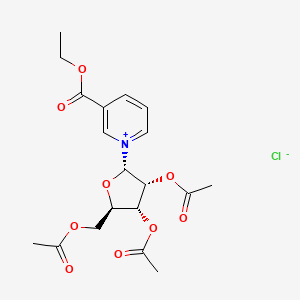
![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)
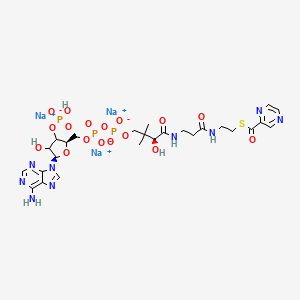

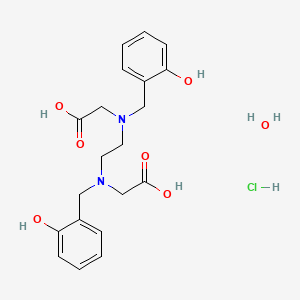
![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)
